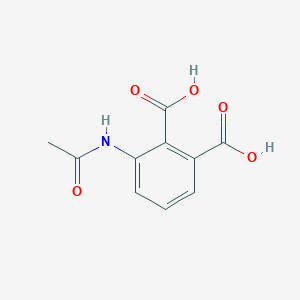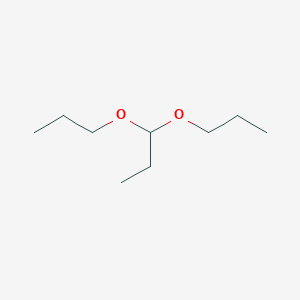
Propane, 1,1-dipropoxy-
Übersicht
Beschreibung
The compound "Propane, 1,1-dipropoxy-" is not directly studied in the provided papers. However, related compounds and their properties have been investigated, which can provide insights into the behavior of similar molecules. For instance, the conformational analysis of poly(propylene oxide) and its model compound, 1,2-dimethoxypropane, reveals information about the conformational energy contributions and nonbonded interactions that could be relevant to "Propane, 1,1-dipropoxy-" .
Synthesis Analysis
The synthesis of related compounds, such as the reaction product of 1,1-diphenylpropane-1,3-diol with thionylchloride, provides insights into potential synthetic routes and reaction mechanisms that could be applicable to "Propane, 1,1-dipropoxy-" . The successful synthesis of 1,2,3-Trimethoxypropane from glycerol suggests that similar strategies could be employed for synthesizing "Propane, 1,1-dipropoxy-" .
Molecular Structure Analysis
The molecular and crystal structure of 3,3-Diphenyl-1,2-oxathiolane-2,2-dioxide, a reaction product of a related compound, provides information on the crystallography that could be extrapolated to understand the structural aspects of "Propane, 1,1-dipropoxy-" . Additionally, the molecular structure of propane-1,3-diphosphonic acid offers insights into the conformational preferences of propane derivatives, which could be relevant .
Chemical Reactions Analysis
The interaction of 1-propoxy-2-propanol with amines in binary liquid mixtures and the resulting thermodynamic properties could provide a basis for understanding the reactivity and interaction of "Propane, 1,1-dipropoxy-" with other chemicals . The study of cobalt(III)-peroxo complexes with phosphine ligands, although not directly related, could offer a perspective on the coordination chemistry of propane derivatives .
Physical and Chemical Properties Analysis
The physical solvent properties of 1,2,3-Trimethoxypropane for CO2 absorption, including its density, viscosity, and vapor pressure, could be indicative of the properties that "Propane, 1,1-dipropoxy-" might exhibit under similar conditions . The thermophysical and spectroscopic approach used to study molecular interactions in binary liquid mixtures of 1-propoxy-2-propanol with amines could also be applied to study "Propane, 1,1-dipropoxy-" .
Wissenschaftliche Forschungsanwendungen
Organic Templating and Material Science : Propane derivatives, such as Propane-1,3-diammonium gallium phosphate diphosphate, are used in organic templating. They form anionic chains linked by octahedra and tetrahedral units, useful in material science applications (Kissick & Chippindale, 2002).
Physical Chemistry and Molecular Structure Analysis : Studies on the microwave spectrum, structure, and dipole moment of Propane have provided insights into molecular configurations, vital for understanding physical and chemical properties (Lide, 1960).
Inorganic Chemistry : In the realm of inorganic chemistry, propane-1,3-diamine is used to create organically templated vanadium tellurites, demonstrating the versatility of propane derivatives in synthesizing complex inorganic compounds (Huang et al., 2009).
Gas Separation Technologies : Propane is a key component in studying gas permeation and separation processes, essential for developing advanced materials for industrial gas separation applications (Staudt-Bickel & Koros, 2000).
Vibrational Spectroscopy : Research on the vibrational overtone spectrum of propane contributes to the understanding of molecular vibrational behaviors, which is crucial in fields like spectroscopy and molecular dynamics (Kjaergaard et al., 1990).
Chemical Engineering and Catalysis : Propane is used in studies exploring the selective oxidation of propane to acetone and 2-propanol, showcasing its role in catalysis and chemical reaction engineering (Bravo-Suárez et al., 2008).
Distillation and Chemical Processing : Vapor-liquid equilibrium data for propylene glycols binary systems, including propane derivatives, are critical for designing distillation processes in chemical engineering (Fendu & Oprea, 2014).
Biotechnological Applications : Propane's conversion to acetone using bio-oxidation pathways offers a glimpse into its potential in biotechnological applications and bioconversion processes (Hur et al., 2017).
Zukünftige Richtungen
The direct formation of propene from propane is a well-established commercial process, which on the basis of energy consumption, is environmentally preferred to the current large-scale sources of propene from steam cracking and fluid catalytic cracking . As the development of technologies to produce renewable “green” propane are gaining traction, new catalytic processes will provide the platform to produce green propene . This could potentially open up new avenues for the use of “Propane, 1,1-dipropoxy-” in the future.
Eigenschaften
IUPAC Name |
1,1-dipropoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-4-7-10-9(6-3)11-8-5-2/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDYONASNONTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(CC)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334585 | |
| Record name | Propane, 1,1-dipropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dipropoxypropane | |
CAS RN |
4744-11-0 | |
| Record name | 1,1-Dipropoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1,1-dipropoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4744-11-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




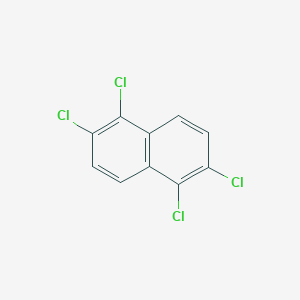


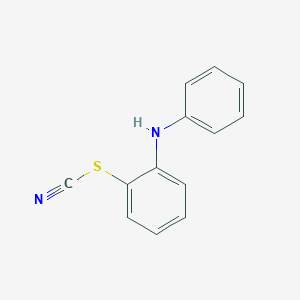
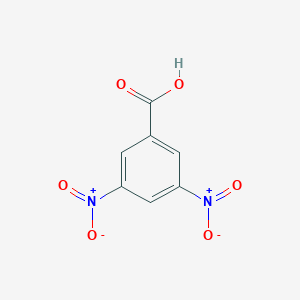
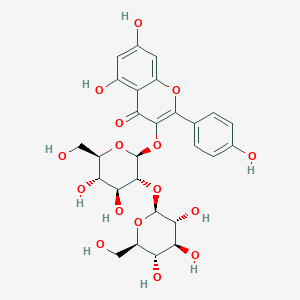
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)


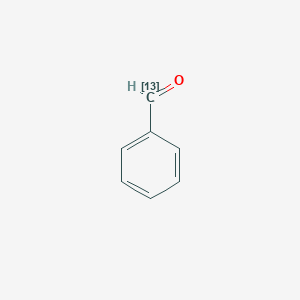
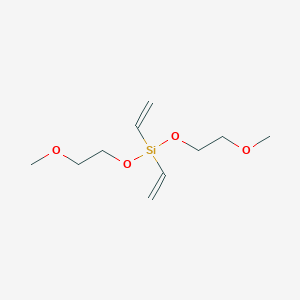
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
